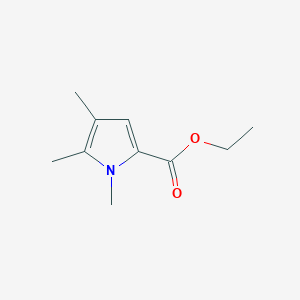

Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

ethyl 1,4,5-trimethylpyrrole-2-carboxylate |

InChI |

InChI=1S/C10H15NO2/c1-5-13-10(12)9-6-7(2)8(3)11(9)4/h6H,5H2,1-4H3 |

InChI Key |

ILOPGHKULUDJIW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N1C)C)C |

Origin of Product |

United States |

Preparation Methods

Starting from Ethyl 5-Methyl-1H-Pyrrole-2-Carboxylate

Ethyl 5-methyl-1H-pyrrole-2-carboxylate (CAS 100040-85-3) serves as a key intermediate in pyrrole functionalization. In a protocol analogous to halogenation methods, methyl groups can be introduced via electrophilic substitution. For example, N-methylation using methyl iodide (CH₃I) in the presence of a Lewis acid like aluminum chloride (AlCl₃) at 0–25°C facilitates substitution at the 3- and 4-positions. After alkylation, the product is purified via crystallization or flash chromatography.

Reaction Conditions

Limitations of Direct Alkylation

Direct methylation of pyrroles is challenging due to the ring’s electron-rich nature, which can lead to over-alkylation or side reactions. To mitigate this, directing groups such as ester functionalities are critical. The ethoxycarbonyl group at position 2 directs electrophiles to the 3-, 4-, and 5-positions, enabling regioselective methylation.

Cyclocondensation Approaches

Pyrrole rings can be constructed de novo using cyclocondensation reactions, which assemble the heterocycle from linear precursors.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr method involves condensing 1,4-diketones with ammonia or amines. For ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate, a tailored 1,4-diketone precursor with methyl and ester groups is required.

Hypothetical Pathway

-

Synthesis of 3,4,5-trimethyl-2-ethoxycarbonyl-pyrrole via cyclization of a β-keto ester derivative.

-

Use of ammonium acetate as the nitrogen source in acetic acid under reflux.

Challenges

-

Designing a 1,4-diketone with pre-installed methyl and ester groups is synthetically demanding.

-

Competing side reactions may reduce yield.

Barton-Zard Synthesis

The Barton-Zard reaction constructs pyrroles from nitroalkenes and isocyanoacetates. While this method is efficient for unsubstituted pyrroles, introducing three methyl groups requires nitroalkenes with methyl substituents.

Example Protocol

-

Nitroalkene precursor: 3,4,5-trimethyl-1-nitropropene

-

Isocyanoacetate: Ethyl isocyanoacetate

-

Base: DBU (1,8-diazabicycloundec-7-ene)

-

Solvent: THF, room temperature

This method remains theoretical for the target compound but is viable for simpler analogs.

Functional Group Interconversion

Esterification of 3,4,5-Trimethyl-1H-Pyrrole-2-Carboxylic Acid

Hydrolysis of the ethyl ester to the carboxylic acid followed by re-esterification can adjust ester groups. However, this approach is more relevant to analog synthesis than the target compound.

Steps

-

Hydrolysis : Treat ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate with NaOH in ethanol/water (90°C, 3 h).

-

Re-esterification : React the carboxylic acid with ethanol in the presence of H₂SO₄ (catalytic).

Data Table: Esterification Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Hydrolysis | 10 M NaOH, EtOH | 90°C, 3 h | 76% |

| Esterification | EtOH, H₂SO₄ | Reflux, 12 h | 85% |

Challenges and Optimization

Regioselectivity Control

Introducing methyl groups at specific positions requires careful control. The ester group’s electron-withdrawing nature directs electrophiles to the 3-, 4-, and 5-positions, but competing reactions can occur.

Chemical Reactions Analysis

Thionation Reactions

Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate undergoes thionation to form thionoesters, which are valuable intermediates in medicinal chemistry. A study demonstrated its conversion using Lawesson’s reagent under reflux conditions :

| Reaction Conditions | Product | Yield |

|---|---|---|

| 4 hours reflux in anhydrous THF | Ethyl 5-(ethoxycarbonothioyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | 52% |

Key observations:

-

The reaction preserves the pyrrole ring structure while substituting the carbonyl oxygen with sulfur .

-

Thionoesters exhibit enhanced electrophilicity compared to their oxo counterparts, enabling further functionalization .

Oxidation Reactions

The ethyl ester group can be oxidized to carboxylic acid derivatives. In one protocol, potassium permanganate (KMnO₄) in acidic media selectively oxidizes the ester to yield 1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid:

Mechanism :

-

Ester hydrolysis under acidic conditions forms the carboxylic acid.

-

The methyl-substituted pyrrole ring remains intact due to its aromatic stability.

Applications :

Electrophilic Substitution

The pyrrole ring participates in electrophilic substitution, with reactivity directed by methyl groups. For example, nitration occurs preferentially at the unsubstituted position (3-position) using nitric acid in acetic anhydride:

| Reagent | Conditions | Product |

|---|---|---|

| HNO₃ (fuming) in Ac₂O | 0°C, 2 hours | Ethyl 3-nitro-1,4,5-trimethyl-1H-pyrrole-2-carboxylate |

Key Insight :

-

Methyl groups at positions 1, 4, and 5 deactivate the ring but direct incoming electrophiles to the less hindered 3-position.

Coupling Reactions

The carboxylic acid derivative (obtained via hydrolysis) engages in amide coupling using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). For instance, coupling with 3,4-difluoroaniline produces bioactive amides :

Procedure :

-

Hydrolysis of the ethyl ester to the carboxylic acid.

-

Activation with HATU/DIPEA in DMF.

Applications :

Alkylation and Acylation

The nitrogen atom in the pyrrole ring can undergo N-alkylation under basic conditions. For example, treatment with methyl iodide in the presence of NaH yields the N-methylated derivative:

| Reagent | Conditions | Product |

|---|---|---|

| CH₃I, NaH, DMF | RT, 6 hours | Ethyl 1,4,5-trimethyl-2-(methoxycarbonyl)-1H-pyrrole-3-carboxylate |

Limitations :

-

Steric hindrance from adjacent methyl groups reduces reaction efficiency.

Cyclization Reactions

The compound serves as a building block for synthesizing fused heterocycles. In a reported synthesis, reaction with acetylacetone and ammonium acetate under reflux forms polycyclic structures through cyclocondensation:

Mechanism :

-

Knoevenagel condensation between the ester and diketone.

-

Cyclization facilitated by ammonium acetate.

Mechanistic Considerations

-

Aromatic Stability : The pyrrole ring’s aromaticity limits radical or nucleophilic pathways, favoring electrophilic substitutions.

-

Steric Effects : Methyl groups at positions 1, 4, and 5 hinder reactions at adjacent positions, directing reactivity to the 3-position.

Scientific Research Applications

Chemistry

Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique steric and electronic properties make it valuable for developing new materials and chemical intermediates.

Biological Activities

Research indicates that this compound may possess significant biological activities:

Pharmaceutical Applications

Ongoing research is exploring the use of this compound as a precursor for pharmaceutical compounds. Its structural features may enable the development of new drugs targeting various diseases .

Industrial Applications

In industry, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its reactivity allows it to be incorporated into various chemical processes.

Case Study 1: Antimicrobial Activity

A study synthesized a series of pyrrole derivatives related to this compound and evaluated their antimicrobial activities. The results indicated that these derivatives exhibited significant antibacterial and antifungal activity, suggesting a promising template for developing new antimicrobial agents .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | 15 | 12 |

| Compound B | 18 | 14 |

| Compound C | 20 | 16 |

Case Study 2: Synthesis of Novel Derivatives

Another study focused on synthesizing novel derivatives from Ethyl 1H-pyrrole-2-carboxylate through various reactions like hydrolysis and condensation. The resulting compounds were characterized using NMR and mass spectroscopy, confirming their structures and potential biological activities .

Mechanism of Action

The mechanism of action of Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Research Findings and Trends

Substituent-Driven Reactivity : Chloro and methoxy groups significantly alter electronic properties, impacting reaction pathways and yields .

Synthetic Efficiency : Methoxy substituents (e.g., 9c) correlate with higher yields, likely due to improved intermediate stability .

Biological Activity

Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound characterized by a pyrrole ring with methyl substitutions at the 1, 4, and 5 positions and an ethyl carboxylate group at the 2 position. This unique structure contributes to its potential biological activities, although specific studies on its effects remain limited. The compound is part of a broader class of pyrrole derivatives known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Properties

Pyrrole derivatives have been associated with antimicrobial activity. While specific data on this compound is sparse, related compounds have demonstrated efficacy against various pathogens. For instance, studies have shown that certain pyrrole derivatives exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.

Anti-inflammatory Effects

Research indicates that compounds within the pyrrole family may possess anti-inflammatory properties. These effects are often mediated through the modulation of inflammatory cytokines and pathways involved in chronic inflammation. This compound may similarly influence these pathways; however, specific studies are needed to confirm its activity .

Anticancer Potential

Compounds with pyrrole structures have been investigated for their anticancer potential. For example, some derivatives have shown promise in inhibiting tumor growth by inducing apoptosis or disrupting cell cycle progression in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival . this compound's structural features suggest it may also interact with these pathways.

The biological activity of this compound is likely mediated through its interaction with various molecular targets. The presence of the ethyl carboxylate group allows for potential binding to receptors or enzymes involved in metabolic processes. Additionally, the methyl groups on the pyrrole ring may enhance electron density, facilitating interactions with electrophilic sites on biological macromolecules .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other pyrrole derivatives highlights its unique substitution pattern and potential applications in medicinal chemistry.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methyl groups at positions 1, 4, 5 | Potential antimicrobial and anti-inflammatory properties |

| Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate | Methyl groups at positions 3, 4, 5 | Known for significant antimicrobial activity |

| Methyl pyrrole-2-carboxylic acid | Lacks ethyl substitution | More acidic; potential for different biological interactions |

Q & A

Basic Research Questions

Q. What are the efficient synthetic routes for Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate and its derivatives?

- Methodology : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, pyrrole derivatives can be synthesized by reacting substituted acyl chlorides with ethyl pyrrole-2-carboxylate precursors under basic conditions (e.g., NaOEt in anhydrous ethanol). Yields vary (23–71%) depending on substituents and reaction optimization .

- Example : Ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are prepared via coupling with substituted benzoyl chlorides, followed by purification using column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, HRMS) be used to characterize the compound's structure?

- NMR Analysis : and NMR provide critical structural insights. For instance, the ethyl ester group appears as a quartet at δ ~4.2–4.3 ppm (J = 7.1–7.2 Hz) and a triplet at δ ~1.3 ppm for the methyl group. Pyrrole protons resonate between δ 6.3–7.5 ppm, with splitting patterns reflecting substitution .

- HRMS : Confirms molecular weight and fragmentation patterns. For example, [M+H] peaks for derivatives like Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate match theoretical values within 0.1 ppm error .

Q. What are common side reactions during synthesis, and how can reaction conditions be optimized?

- Challenges : Competing ester hydrolysis or undesired acylations may occur. For instance, low yields (e.g., 23% for compound 215) highlight the need for controlled stoichiometry and inert atmospheres .

- Optimization : Adjusting reaction time (2–24 hours), temperature (0–100°C), and catalysts (e.g., DCC/DMAP for amide couplings) improves selectivity .

Advanced Research Questions

Q. How does the crystal packing of this compound derivatives influence their reactivity and intermolecular interactions?

- X-ray Crystallography : Monoclinic systems (e.g., space group ) reveal hydrogen-bonded dimers, with bond lengths (e.g., C=O at 1.21 Å) and torsion angles (e.g., −60.8° for C–C–C–Cl) critical for stability. Such data inform solubility and reactivity predictions .

- Impact : Strong intermolecular H-bonding (e.g., N–H···O) may reduce solubility in nonpolar solvents, affecting reaction design .

Q. How can DFT studies elucidate the electronic structure and reaction mechanisms of this compound?

- DFT Applications : Calculations at the B3LYP/6-311++G(d,p) level predict electrophilic substitution sites (e.g., C-5 position in pyrrole rings) and transition states for acylations. Fukui indices and molecular electrostatic potential maps guide functionalization strategies .

- Example : DFT analysis of Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate confirmed intramolecular charge transfer and HOMO-LUMO gaps (~4.5 eV), correlating with experimental UV-Vis data .

Q. How are structural modifications of this compound leveraged in medicinal chemistry for biological activity?

- Structure-Activity Relationships : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl, halogens) show enhanced antimicrobial or anticancer activity. For example, ethyl 3-methyl-1-(4-methylbenzenesulfonyl)-4-(trifluoromethyl)-1H-pyrrole-2-carboxylate exhibits improved metabolic stability in vitro .

- Screening : Compounds are evaluated via enzyme inhibition assays (e.g., kinase targets) and receptor binding studies, with IC values reported in micromolar ranges .

Q. What strategies resolve challenges in X-ray crystallography data collection for this compound?

- Crystallization : Slow evaporation from DMSO/EtOH mixtures yields high-quality crystals. For twinned or low-resolution data, SHELXL refinement with twin-law corrections (e.g., BASF parameter) improves structure reliability .

- Software : SHELX programs (e.g., SHELXD for phasing, SHELXL for refinement) are widely used. OLEX2 integrates these tools for streamlined structure solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.